2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid
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Overview
Description
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid, or 13C6-2-methylchloroacetic acid (MCAA), is a synthetic compound used in organic synthesis and as a reagent for various applications in scientific research. It is a versatile compound, used in various fields such as biochemistry, analytical chemistry, and pharmacology. MCAA has a wide range of applications, such as in the synthesis of pharmaceuticals and other compounds, and in the study of biochemical and physiological processes.
Scientific Research Applications
Environmental Remediation
(4-Chloro-2-methylphenoxy)acetic Acid-13C6: , commonly used as an herbicide, has been studied for its decomposition under environmental remediation techniques. Research has shown that combined ultrasonic (US) irradiation and sodium peroxodisulfate (Na2S2O8) treatment can enhance the decomposition of this compound . This method accelerates the breakdown of the herbicide, leading to a higher decomposition rate and total organic carbon (TOC) removal ratio .
Agricultural Chemistry
In the field of agricultural chemistry, (4-Chloro-2-methylphenoxy)acetic Acid-13C6 is utilized to study the degradation mechanisms of herbicides. Investigations into various MCPA-mineralising bacterial combinations and their effectiveness in breaking down this compound provide insights into sustainable agricultural practices .
Analytical Chemistry
The isotopically labeled version of this compound, with 99 atom % 13C , is used in analytical chemistry for tracing and quantifying the environmental fate of the herbicide. It serves as a standard in mass spectrometry to ensure accurate measurement of the compound in environmental samples .
Chemical Synthesis
Researchers utilize (4-Chloro-2-methylphenoxy)acetic Acid-13C6 in chemical synthesis to study the pathways and intermediates formed during the breakdown of chlorinated herbicides. This knowledge aids in designing more environmentally friendly herbicides with easier degradation profiles .
Radiorespirometric Assays
High-throughput microplate radiorespirometric mineralisation assays employ (4-Chloro-2-methylphenoxy)acetic Acid-13C6 to evaluate the mineralization and degradation rates of herbicides. This application is significant for assessing the biodegradability of compounds and their potential impact on the environment .
Advanced Oxidation Processes
The compound is also used in studies involving advanced oxidation processes (AOPs). These processes are designed to generate reactive species that can degrade persistent organic pollutants, and (4-Chloro-2-methylphenoxy)acetic Acid-13C6 serves as a model compound to test the efficiency of these treatments .
Phytoremediation Studies
Phytoremediation is a technique that uses plants to remove, transfer, stabilize, or destroy contaminants in soil and water(4-Chloro-2-methylphenoxy)acetic Acid-13C6 is used in phytoremediation studies to understand how plants and their associated microbiomes can degrade or immobilize herbicides, contributing to cleaner environments .
Mechanism of Action
Target of Action
The primary target of (4-Chloro-2-methylphenoxy)acetic Acid-13C6, also known as 4-Chloro-2-methylphenoxyacetic acid-(phenyl-13C6), is the plant growth hormone auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
(4-Chloro-2-methylphenoxy)acetic Acid-13C6 acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth in susceptible plants, mainly dicotyledons . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the auxin biochemical pathway in plants . Auxins regulate the rate of cell division and cell elongation in the stem and other tissues, leading to various plant growth and development processes . When (4-Chloro-2-methylphenoxy)acetic Acid-13C6 mimics auxin, it disrupts these processes, leading to uncontrolled growth and eventually plant death .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and is then translocated to the meristems .
Result of Action
The result of the action of (4-Chloro-2-methylphenoxy)acetic Acid-13C6 is the death of susceptible plants, mainly dicotyledons . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .
Action Environment
The action, efficacy, and stability of (4-Chloro-2-methylphenoxy)acetic Acid-13C6 can be influenced by various environmental factors. For instance, the compound is used as a herbicide, and its effectiveness can be affected by factors such as the type of soil, weather conditions, and the presence of other chemicals . .
properties
IUPAC Name |
2-(4-chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-BOCFXHSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)Cl)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1329835-48-4 |
Source
|
Record name | 1329835-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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